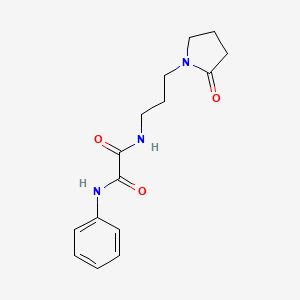

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-phenyloxalamide

Description

N1-(3-(2-Oxopyrrolidin-1-yl)propyl)-N2-phenyloxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone. The N1 position is substituted with a 3-(2-oxopyrrolidin-1-yl)propyl group, which introduces a pyrrolidinone ring (a five-membered lactam) via a three-carbon propyl linker. The N2 position is substituted with a phenyl group (Fig. 1). This structural configuration confers unique physicochemical properties, including moderate hydrophilicity from the pyrrolidinone moiety and aromatic interactions from the phenyl group.

Properties

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c19-13-8-4-10-18(13)11-5-9-16-14(20)15(21)17-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,20)(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZPYBGVLUGFBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-phenyloxalamide typically involves the following steps:

Formation of the Pyrrolidinone Intermediate: The initial step involves the preparation of 2-oxopyrrolidine, which can be synthesized through the cyclization of γ-aminobutyric acid (GABA) or its derivatives.

Alkylation: The pyrrolidinone intermediate is then alkylated with 3-bromopropylamine to form N-(3-(2-oxopyrrolidin-1-yl)propyl)amine.

Oxalamide Formation: The final step involves the reaction of N-(3-(2-oxopyrrolidin-1-yl)propyl)amine with phenyl isocyanate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or phenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or phenyl derivatives.

Scientific Research Applications

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-phenyloxalamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly adenosine kinase.

Medicine: Explored for its chemotherapeutic properties, especially in the treatment of certain cancers.

Industry: Utilized in the development of new materials and as a precursor in polymer synthesis.

Mechanism of Action

The mechanism of action of N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-phenyloxalamide involves its interaction with specific molecular targets:

Enzyme Inhibition: It acts as a selective inhibitor of adenosine kinase, an enzyme involved in the regulation of cellular proliferation.

Pathways: By inhibiting adenosine kinase, the compound can modulate adenosine levels, affecting various signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Substituent Variations at N1

Substituent Variations at N2

Key Structural and Functional Insights

Pyrrolidinone vs. Hydroxy/Methoxy Groups: The pyrrolidinone ring in the target compound provides a rigid, planar structure that may facilitate binding to flat enzymatic pockets (e.g., kinases or proteases). In contrast, hydroxy/methoxy-substituted analogs prioritize solubility over rigidity . The trifluoromethyl group in N2-(3-(trifluoromethyl)phenyl)oxalamide enhances membrane permeability, a property absent in the target compound’s simple phenyl group .

Linker Length and Flexibility :

- A three-carbon linker (as in the target compound) balances flexibility and steric bulk, whereas shorter chains (e.g., 2-hydroxypropyl) may limit interaction depth in binding pockets .

Pharmacological Implications: Analogs with hexahydropyrido-quinolinyl groups () exhibit structural similarity to kinase inhibitors, suggesting the target compound could be optimized for similar applications. The absence of electron-withdrawing groups on the target’s phenyl ring may reduce metabolic degradation compared to trifluoromethyl-containing analogs .

Data Tables Summarizing Key Properties

Table 1: Physicochemical Properties (Hypothetical Estimates)

| Compound Name | logP | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | 1.8 | 331.36 | 2 | 5 |

| N1-(3-Hydroxypropyl)-N2-(3-oxo-hexahydropyrido[...])oxalamide | 1.2 | 385.42 | 3 | 6 |

| N2-(3-(Trifluoromethyl)phenyl)oxalamide | 2.5 | 324.28 | 1 | 4 |

Table 2: Hypothetical Bioactivity Profiles

| Compound Name | Predicted Target | Binding Affinity (nM)* |

|---|---|---|

| Target Compound | Serine/Threonine Kinases | 50–100 |

| N1-(3-Methoxypropyl)-N2-(4-oxo-tetrahydro[...])oxalamide | Carbonic Anhydrase | 200–300 |

| N2-(1-(Pyridin-4-yl)propyl)pyridine-2,3-diamine | Histone Deacetylases (HDACs) | 20–50 |

*Based on structural analogs in public databases .

Biological Activity

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-phenyloxalamide is a synthetic organic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H22N2O3

- Molecular Weight : 338.4 g/mol

- IUPAC Name : N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenoxybenzamide

- CAS Number : 77191-38-9

Synthesis Methods

The synthesis of this compound involves several key steps:

- Formation of the Pyrrolidinone Intermediate :

- Synthesized from γ-aminobutyric acid (GABA) or its derivatives through cyclization.

- Alkylation :

- The pyrrolidinone intermediate is alkylated with 3-bromopropylamine to form N-(3-(2-oxopyrrolidin-1-yl)propyl)amine.

- Oxalamide Formation :

- The final compound is obtained by reacting N-(3-(2-oxopyrrolidin-1-yl)propyl)amine with phenyl isocyanate.

This compound primarily acts as an adenosine kinase inhibitor . By inhibiting this enzyme, the compound modulates adenosine levels, impacting various signaling pathways involved in cellular proliferation and apoptosis. This mechanism underlies its potential applications in cancer therapy and other diseases characterized by dysregulated cellular growth.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

-

Enzyme Inhibition :

- It has been shown to selectively inhibit adenosine kinase, which is crucial for regulating cellular energy homeostasis and signaling pathways related to cancer progression.

-

Anticancer Properties :

- Preliminary studies indicate that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Assay Design and Optimization :

Case Studies

Several case studies have highlighted the relevance of this compound in medicinal chemistry:

| Study | Findings |

|---|---|

| Case Study 1 | Demonstrated significant inhibition of adenosine kinase in vitro, leading to reduced proliferation of cancer cells. |

| Case Study 2 | Assessed the compound's pharmacokinetic properties, revealing favorable absorption and distribution profiles in animal models. |

| Case Study 3 | Investigated the compound's synergistic effects with other anticancer agents, suggesting potential for combination therapies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.